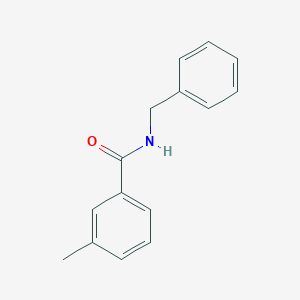![molecular formula C13H9ClF3NO2S B270807 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
作用機序
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channel function. It binds to the cytoplasmic side of the channel and stabilizes the closed state, preventing chloride ions from passing through the pore. This leads to a reduction in the amount of chloride and water secreted by epithelial cells in the lungs, pancreas, and other organs affected by CF.
Biochemical and Physiological Effects:
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in CF airway epithelial cells, suggesting a potential anti-inflammatory effect. In addition, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have minimal effects on other ion channels and transporters, indicating a high degree of selectivity for CFTR.
実験室実験の利点と制限
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channel function, making it a useful tool compound for studying the role of CFTR in various physiological processes. It has also been shown to have minimal effects on other ion channels and transporters, reducing the potential for off-target effects. However, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has some limitations. It is a small molecule inhibitor, and as such, it may not fully recapitulate the effects of genetic mutations that cause CF. In addition, its effects on CFTR function may be influenced by factors such as cell type, culture conditions, and experimental design.
将来の方向性
There are several future directions for research on 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties. Another area of interest is the use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound to study the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, there is ongoing research into the potential use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in combination with other drugs, such as correctors and potentiators, to improve CFTR function in patients with CF.
合成法
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
科学的研究の応用
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. It has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been used as a tool compound to study the role of CFTR in various physiological processes, such as sweat secretion, intestinal fluid secretion, and pancreatic bicarbonate secretion.
特性
製品名 |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C13H9ClF3NO2S |
分子量 |
335.73 g/mol |
IUPAC名 |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
InChIキー |
AIGKNZVPDLBPRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



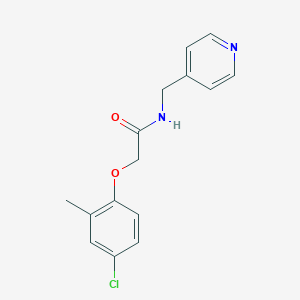
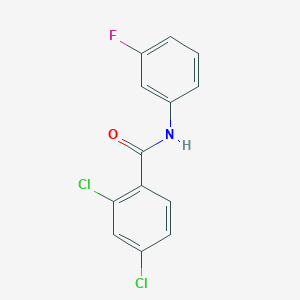
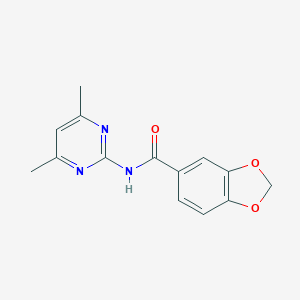
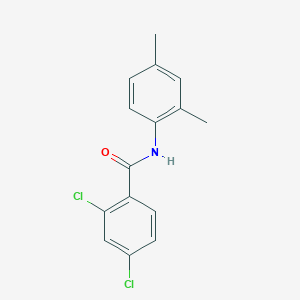
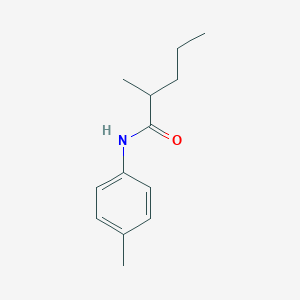
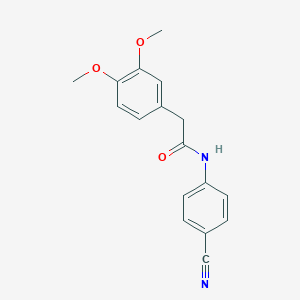
methanone](/img/structure/B270740.png)
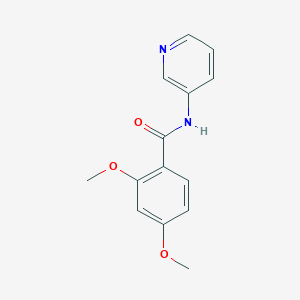
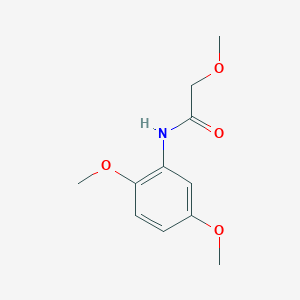
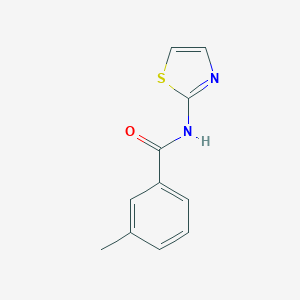
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
